methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
Description
Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate: is a chemical compound characterized by its molecular formula C9H8N4O2. It belongs to the class of pyrazole derivatives, which are nitrogen-containing heterocyclic compounds
Properties
IUPAC Name |
methyl 5-pyrazin-2-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)6-4-12-13-8(6)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKYKNJCQYTDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazin-2-yl hydrazine with methyl 3-chloro-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: Reduction can yield this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can produce various substituted pyrazoles, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate exhibits promising antimicrobial activity. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Certain pyrazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . This suggests that this compound could be a valuable scaffold in the design of anticancer drugs.
Applications in Drug Development
Enzyme Inhibition
this compound has been explored as a potential inhibitor of various enzymes involved in disease pathways. Its structural features allow it to interact with active sites of enzymes, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections .
Targeted Drug Design
The compound serves as a building block for designing more complex molecules tailored for specific biological targets. Its versatility in chemical modifications enables researchers to create analogs with enhanced potency and selectivity against specific receptors or enzymes .
Agrochemical Applications
Fungicides and Herbicides
Recent studies have highlighted the potential use of this compound as a component in developing novel fungicides. The structure's ability to disrupt fungal cell processes makes it a candidate for creating effective agricultural chemicals .
Material Science Applications
In addition to its biological applications, this compound's unique chemical properties make it suitable for use in advanced materials, such as organic semiconductors and light-emitting diodes. Its electron-donating properties can enhance the performance of electronic devices by improving charge transport properties.
Mechanism of Action
The mechanism by which methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Methylpyrazine
Uniqueness: Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate stands out due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it unique compared to other similar compounds.
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Biological Activity
Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a pyrazine moiety and a carboxylate group. Its molecular formula is with a molecular weight of approximately 208.19 g/mol. The structural characteristics contribute to its interaction with biological targets, enhancing its pharmacological potential.
The compound's biological activity is primarily attributed to its ability to bind to specific enzymes and receptors, inhibiting their activity. This binding often occurs at the active sites of enzymes, leading to altered metabolic pathways. The presence of both pyrazole and pyrazine rings is crucial for the binding affinity and specificity towards these targets .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown significant cytotoxicity against various cancer cell lines:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies have reported effective inhibition against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as .
Case Studies
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of pyrazole derivatives, this compound exhibited significant growth inhibition in MCF7 and HepG2 cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation : A series of pyrazole derivatives were tested for antimicrobial activity, with this compound showing notable efficacy against Staphylococcus aureus and Escherichia coli at low concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
